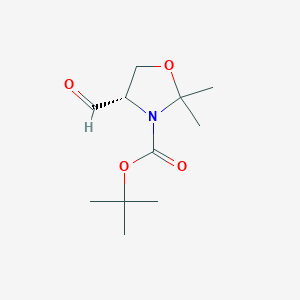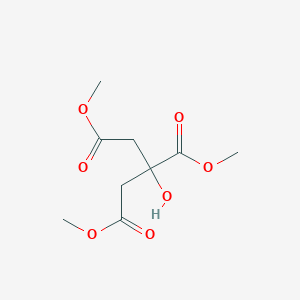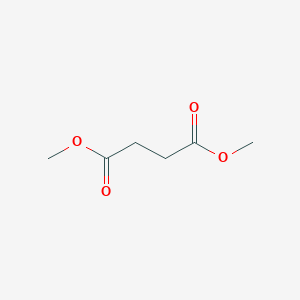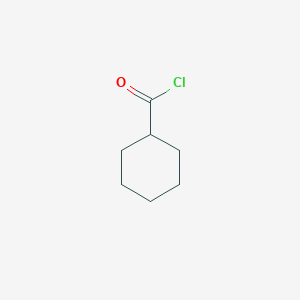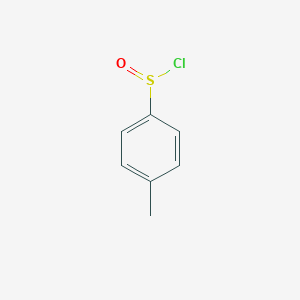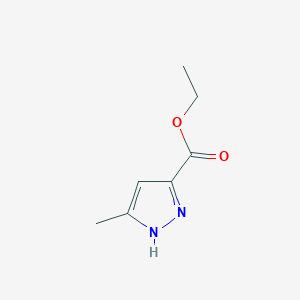
4-Cyano-3-methylbenzoic acid
概要
説明
Synthesis Analysis
The synthesis of related compounds often involves catalytic oxidation or esterification reactions. For example, 3-Methyl-4-nitrobenzoic acid was synthesized via oxidation with molecular oxygen, catalyzed by cobalt acetate, indicating a potential pathway for synthesizing similar compounds like 4-Cyano-3-methylbenzoic acid (Cai & Shui, 2005). Another relevant synthesis involves Fischer esterification, as demonstrated in the preparation of 4-amino-3-nitrobenzoic acid methyl ester (Kam et al., 2020).
Molecular Structure Analysis
Coordination polymers and complexes provide insights into the molecular structure of benzoic acid derivatives. For instance, cobalt complexes of 3,5-dinitrobenzoic acid and 3,5-dinitro-4-methylbenzoic acid with 4,4'-bipyridine demonstrated the importance of solvent in the self-assembly and structure of the resulting coordination polymers (Pedireddi & Varughese, 2004).
Chemical Reactions and Properties
Reactions involving cyano- and methylimidazoles with isocyanates, yielding carbamoyl-imidazoles, shed light on the reactivity of cyano groups in heterocyclic compounds. Such reactivity could be relevant for the chemical behavior of 4-Cyano-3-methylbenzoic acid (Mitsuhashi et al., 1983).
Physical Properties Analysis
The study of 3,5-dichloro-4-cyanobenzoic acid and its hydrates provides insights into the physical properties, including hydrogen bonding and crystal structure, of cyanobenzoic acids. These properties are critical for understanding the solid-state behavior and potential applications of such compounds (Britton, 2006).
Chemical Properties Analysis
The synthesis and characterization of novel mesogenic benzoic acids with large branches highlight the diverse chemical properties of benzoic acid derivatives, such as liquid crystalline behavior, which may be pertinent to understanding the chemical properties of 4-Cyano-3-methylbenzoic acid (Weissflog et al., 1996).
科学的研究の応用
Optics, Electronics, and Biological Sciences : Indolo[3,2-b]carbazole derivatives, which can be synthesized from compounds like 4-Cyano-3-methylbenzoic acid, exhibit aggregation-enhanced emission properties. These properties have potential applications in optics, electronics, and biological sciences (Wen-bin Jia et al., 2013).
Functional Polymers : Ethyl 4-vinyl-α-cyano-β-phenylcinnamate, a monomer that can be derived from 4-Cyano-3-methylbenzoic acid, shows promise for creating functional polymers in combination with styrene and methyl methacrylate (Y. Sumida & O. Vogl, 1981).
Liquid Crystals : Compounds with a polar terminal cyano/nitro substituent, possibly derivable from 4-Cyano-3-methylbenzoic acid, have been observed to transition from a SmAd phase to a polar SmAdPA phase. This indicates potential for new materials in the field of liquid crystals (H. Murthy, 2004).
Antimicrobial Activity : A study examining the antimicrobial activity of a synthesized compound and its intermediates, which are related to 4-Cyano-3-methylbenzoic acid, showed no significant activity against Escherichia coli, Staphylococcus aureus, and Candida albicans (R. Ardeleanu et al., 2018).
Bioproducts Production : 4-Hydroxybenzoic acid, which may be chemically related to 4-Cyano-3-methylbenzoic acid, serves as a versatile intermediate for producing value-added bioproducts like resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol. These compounds have applications in the food, cosmetics, pharmacy, and fungicide industries (Songwei Wang et al., 2018).
Environmental Studies : The photocatalytic degradation of o-methylbenzoic acid in TiO2 aqueous suspension has been studied, highlighting the effects of pH and anions on the degradation process. This research is crucial for understanding the environmental behavior of such compounds (K. H. Wang et al., 2000).
Safety And Hazards
4-Cyano-3-methylbenzoic acid is classified as Acute Tox. 3 Oral according to the GHS06 classification . The hazard statements include H301 and the precautionary statements include P301 + P330 + P331 + P310 . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound .
将来の方向性
特性
IUPAC Name |
4-cyano-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-6-4-7(9(11)12)2-3-8(6)5-10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRYUAZFLOGRLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437125 | |
| Record name | 4-cyano-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-3-methylbenzoic acid | |
CAS RN |
73831-13-7 | |
| Record name | 4-cyano-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyano-3-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


